N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-(morpholin-4-yl)benzamide
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Overview
Description
N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-(morpholin-4-yl)benzamide: is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxadiazole ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-(morpholin-4-yl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting 4-chlorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling with Phenyl Group: The oxadiazole intermediate is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Introduction of the Morpholine Moiety:
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening reactions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, it can serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
Medicinally, it may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In the industrial sector, it can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-(morpholin-4-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its transport to the target site.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Similar in structure due to the presence of a phenyl group and a nitrogen-containing ring.
Ethyl acetoacetate: Shares some functional group similarities, particularly in its ability to undergo keto-enol tautomerism.
Uniqueness
What sets N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-(morpholin-4-yl)benzamide apart is its combination of a chlorophenyl group, an oxadiazole ring, and a morpholine moiety
Properties
Molecular Formula |
C25H21ClN4O3 |
---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-4-morpholin-4-ylbenzamide |
InChI |
InChI=1S/C25H21ClN4O3/c26-19-9-5-17(6-10-19)23-28-25(33-29-23)21-3-1-2-4-22(21)27-24(31)18-7-11-20(12-8-18)30-13-15-32-16-14-30/h1-12H,13-16H2,(H,27,31) |
InChI Key |
PGIMRXYTQBGPAK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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